
1-(2,3'-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a dichlorobenzhydryl group and a hydroxypropyl group attached to a piperazine ring, with maleate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: The starting material, 2,3-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorobenzhydryl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Hydroxypropylation: The piperazine derivative is further reacted with 3-chloropropanol to introduce the hydroxypropyl group.
Formation of Maleate Salt: Finally, the compound is treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorobenzhydryl group can be reduced to form a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate: Similar structure with a different substitution pattern on the benzene ring.
1-(2,3’-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine maleate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is unique due to its specific substitution pattern and the presence of both dichlorobenzhydryl and hydroxypropyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
126517-39-3 |
|---|---|
Fórmula molecular |
C24H28Cl2N2O5 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-[4-[(2-chlorophenyl)-(3-chlorophenyl)methyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H24Cl2N2O.C4H4O4/c21-17-6-3-5-16(15-17)20(18-7-1-2-8-19(18)22)24-12-10-23(11-13-24)9-4-14-25;5-3(6)1-2-4(7)8/h1-3,5-8,15,20,25H,4,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GCXTUBAQECWTLB-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


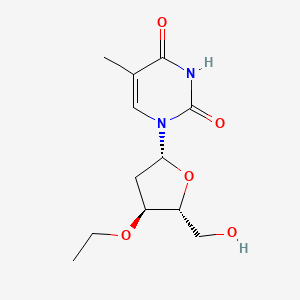
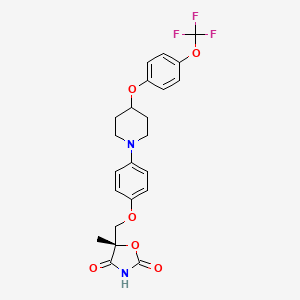
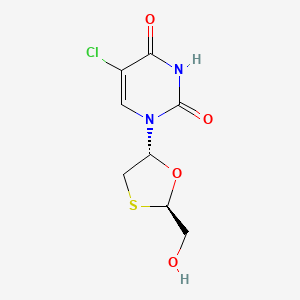
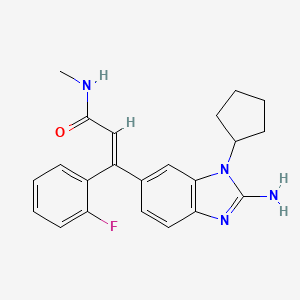
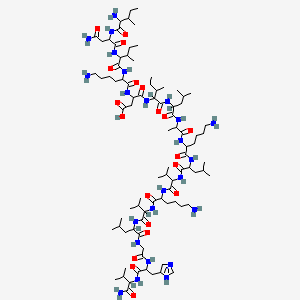

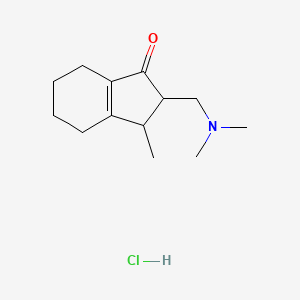
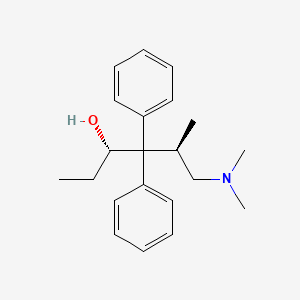
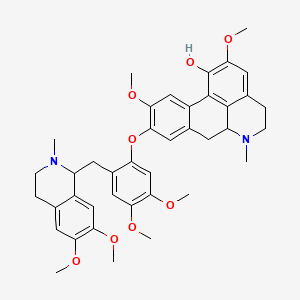
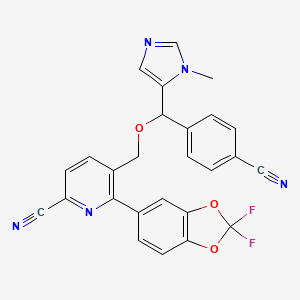
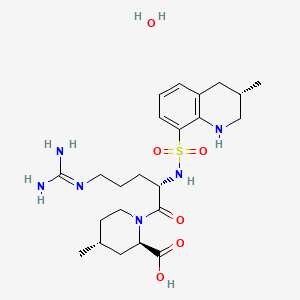
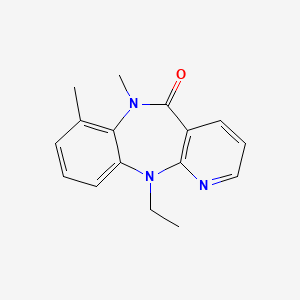
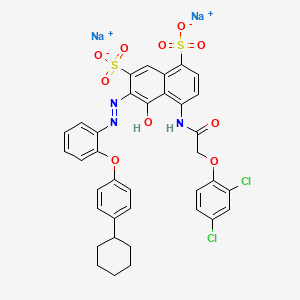
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
